molecular formula C13H20O2 B132301 Olivetol Dimethyl Ether-d9 CAS No. 137125-91-8

Olivetol Dimethyl Ether-d9

Cat. No.: B132301
CAS No.: 137125-91-8
M. Wt: 217.35 g/mol
InChI Key: LSPSEUBXQFHRGA-VYNTZABCSA-N
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Description

Olivetol Dimethyl Ether-d9 is a deuterated derivative of 1,3-dimethoxybenzene. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the pentyl side chain. This modification can significantly alter the physical and chemical properties of the compound, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Olivetol Dimethyl Ether-d9 typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-dimethoxybenzene.

    Deuteration: The pentyl side chain is introduced and deuterated using deuterium gas (D2) under specific conditions to replace hydrogen atoms with deuterium.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Olivetol Dimethyl Ether-d9 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces hydroquinones.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Olivetol Dimethyl Ether-d9 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution.

    Biology: Employed in metabolic studies to understand the role of deuterium in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy.

Mechanism of Action

The mechanism by which Olivetol Dimethyl Ether-d9 exerts its effects involves the following:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: Deuterium substitution can alter the rate of metabolic reactions, providing insights into reaction pathways and enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxybenzene: The non-deuterated parent compound.

    1,3-Dimethoxy-5-pentylbenzene: The non-deuterated analog with a pentyl side chain.

    Olivetol Dimethyl Ether-d9: The deuterated derivative.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable for studying isotope effects in chemical reactions and biological processes.

Properties

IUPAC Name

1,3-dimethoxy-5-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3/i1D3,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSEUBXQFHRGA-VYNTZABCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492831
Record name 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137125-91-8
Record name 1,3-Dimethoxy-5-(2,2,3,3,4,4,5,5,5-~2~H_9_)pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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